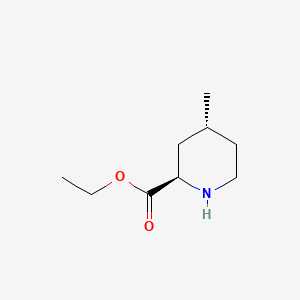

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246524 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74892-82-3 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R,4R)-Ethyl 4-Methylpiperidine-2-Carboxylate: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's stereoselective synthesis, physicochemical properties, analytical characterization, and its critical role as a key building block in the synthesis of the direct thrombin inhibitor, Argatroban.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors and enzymes. When chirality is introduced, as in the case of disubstituted piperidines like (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, the stereochemical arrangement becomes paramount for biological activity. The precise (2R,4R) configuration of this molecule is essential for its successful incorporation into pharmacologically active agents, most notably Argatroban, where it dictates the final drug's binding affinity and efficacy.

Physicochemical and Structural Properties

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is a chiral molecule featuring two stereocenters at the C2 and C4 positions of the piperidine ring. The "R" configuration at both centers defines a specific spatial arrangement of the ethyl carboxylate and methyl groups.

| Property | Value |

| Chemical Formula | C₉H₁₇NO₂ |

| Molar Mass | 171.24 g/mol |

| Appearance | Colorless to pale-yellow liquid |

| Chirality | Contains two chiral centers (2R, 4R configuration) |

| Solubility | Soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. Poorly soluble in water. |

| CAS Number | 74863-85-7 |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is a key challenge that highlights the advancements in asymmetric synthesis. The control of stereochemistry at both the C2 and C4 positions is critical. Two primary approaches are prevalent: classical resolution of racemates and modern asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

A robust and industrially applied method involves the synthesis of a racemic mixture of the trans-4-methylpiperidine-2-carboxylate, followed by resolution using a chiral resolving agent. A common patented method starts from 4-methyl-2-cyanopiperidine.[1]

Workflow for Classical Resolution:

Caption: Classical resolution pathway for (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

This method's trustworthiness lies in its well-established procedures and the crystalline nature of the diastereomeric salt, which allows for efficient purification. However, the inherent drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.

Modern Asymmetric Synthesis Approaches

To overcome the yield limitations of classical resolution, several modern stereoselective methods for synthesizing chiral piperidines have been developed. These strategies aim to set the desired stereocenters directly.

-

Chemo-enzymatic Dearomatization: This approach uses a combination of chemical synthesis and biocatalysis. An amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines with high precision.

-

Exocyclic Chirality Induction: Asymmetric synthesis of substituted piperidines can be achieved through a nitroalkene/amine/enone (NAE) condensation reaction. The use of a commercially available chiral amine as an auxiliary can induce the desired stereochemistry, which is then cleaved to yield the enantiopure NH-piperidine.

-

Nickel-Catalyzed Reductive Coupling: An enantioselective reductive cross-coupling of sp²-hybridized organohalides and 3-chloro-2-piperidinones, enabled by chiral ligands, provides access to enantioenriched piperidines.

These modern approaches offer higher efficiency and stereocontrol, making them attractive for drug development pipelines where atom economy and enantiomeric purity are critical.

Experimental Protocol: Synthesis via Classical Resolution

This protocol is a representative procedure based on established patent literature.[1]

Step 1: Hydrolysis of 4-Methyl-2-cyanopiperidine

-

To a round-bottom flask, add 4-methyl-2-cyanopiperidine and 6N hydrochloric acid.

-

Heat the mixture to reflux and stir for 12-18 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to obtain crude 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid.

Step 2: Esterification

-

Suspend the crude 4-methyl-2-piperidinecarboxylic acid hydrochloride in anhydrous ethanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise.

-

Remove the ice bath and heat the mixture to reflux for 24 hours.

-

Cool the reaction and evaporate the solvent under reduced pressure to yield crude ethyl 4-methylpiperidine-2-carboxylate hydrochloride (a mixture of cis and trans isomers).

Step 3: Isolation of the trans-Isomer

-

The crude hydrochloride salt is treated with a suitable solvent system (e.g., a mixture of methyl tertiary-butyl ether and ethanol) to selectively precipitate the cis-isomer.

-

Filter off the solid cis-isomer.

-

The mother liquor, enriched in the trans-isomer, is concentrated.

-

The resulting residue is basified (e.g., with aqueous potassium carbonate) and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield racemic trans-ethyl 4-methylpiperidine-2-carboxylate.

Step 4: Chiral Resolution

-

Dissolve the racemic trans-ester in a suitable solvent such as acetone containing a small amount of ethanol.

-

Add a stoichiometric amount of L-(+)-tartaric acid.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.

-

The diastereomeric salt of the (2R,4R)-enantiomer will selectively crystallize out of the solution.

-

Collect the crystals by filtration and recrystallize from a suitable solvent to enhance diastereomeric purity.

Step 5: Liberation of the Free Ester

-

Dissolve the purified diastereomeric salt in water.

-

Basify the aqueous solution to a pH > 10 with a suitable base (e.g., potassium carbonate).

-

Extract the free (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic and Chromatographic Analysis

Characterization of the final product is crucial to confirm its identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Expected signals would include a carbonyl carbon from the ester at ~170-175 ppm, the O-CH₂ of the ethyl group around 60 ppm, and various signals for the piperidine ring carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 172.2.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product should be determined using a chiral stationary phase (e.g., a polysaccharide-based column). This is a self-validating step to confirm the success of the resolution.

Application in Medicinal Chemistry: A Key Intermediate for Argatroban

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is a critical chiral building block for the synthesis of Argatroban, a potent and selective direct thrombin inhibitor.[1] Argatroban is used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).

Mechanism of Action of Argatroban

Argatroban exerts its anticoagulant effect by directly, reversibly, and selectively binding to the active site of thrombin (Factor IIa). Thrombin is a pivotal serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.

Key inhibitory actions of Argatroban:

-

Inhibition of Fibrin Formation: By blocking thrombin, Argatroban prevents the conversion of fibrinogen to fibrin.

-

Inhibition of Coagulation Factor Activation: It inhibits thrombin-mediated activation of Factors V, VIII, and XIII.

-

Inhibition of Platelet Aggregation: Argatroban also inhibits thrombin-induced platelet aggregation.

A significant advantage of Argatroban is its ability to inhibit both free (circulating) and clot-bound thrombin. This makes it effective at preventing further clot formation.

Caption: Simplified coagulation cascade showing the direct inhibition of Thrombin by Argatroban.

The specific (2R,4R) stereochemistry of the piperidine moiety in Argatroban is crucial for fitting into the active site of the thrombin enzyme, ensuring high affinity and potent inhibition. Any deviation from this stereochemistry results in a significant loss of biological activity.

Conclusion

(2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern drug design. Its synthesis, whether through classical resolution or advanced asymmetric methods, requires precise control to achieve the enantiopurity necessary for its role in constructing complex therapeutic agents like Argatroban. Understanding the chemical properties, synthetic pathways, and the ultimate biological application of this molecule provides valuable insights for researchers dedicated to the discovery and development of new medicines.

References

-

PharmaCompass. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate. [Link]

-

PrecisionFDA. This compound. [Link]

- Google Patents. (2018). The preparation method of one kind (2R, 4R)

-

RxList. Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Argatroban? [Link]

- Di Nisio, M., Middeldorp, S., & Büller, H. R. (2005). Direct thrombin inhibitors. New England Journal of Medicine, 353(10), 1028-1040.

- Walenga, J. M., & Bick, R. L. (2003). Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions.

-

Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(25), 4375-4379. [Link]

-

Rowley, K. L., O’Neill, J. C., & Grogan, G. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(33), 15069-15075. [Link]

-

Zhang, Z., Wu, J., & Chen, P. (2023). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters, 25(20), 3624-3629. [Link]

Sources

A Technical Guide to the Spectroscopic and Chromatographic Analysis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS 74892-82-3)

Introduction: The Critical Role of Analytical Characterization in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity, identity, and quality of all chemical entities, from raw materials to final active pharmaceutical ingredients (APIs), are paramount. This guide focuses on 4-ethyl-5-fluoro-6-hydroxypyrimidine (CAS No. 137234-87-8), a pivotal intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The structural integrity and purity of this intermediate directly impact the efficacy and safety of the final drug product, making robust analytical characterization a non-negotiable aspect of the manufacturing process.

This document serves as an in-depth technical guide for researchers, quality control analysts, and drug development professionals. It provides a comprehensive framework for the spectroscopic and chromatographic analysis of 4-ethyl-5-fluoro-6-hydroxypyrimidine, grounded in fundamental scientific principles and aligned with Good Manufacturing Practices (GMP).[1][2][3][4] While complete, officially published spectra for this specific intermediate are not widely available, this guide will establish a robust analytical approach based on predictable spectroscopic behavior and established chromatographic methodologies. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Structural Blueprint

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For a critical intermediate like 4-ethyl-5-fluoro-6-hydroxypyrimidine, both ¹H and ¹³C NMR are essential for confirming its identity and detecting any structural impurities.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the number of different proton environments and their neighboring protons. Based on the structure of 4-ethyl-5-fluoro-6-hydroxypyrimidine, we can predict a distinct set of signals.

Predicted ¹H NMR Data

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H | The acidic proton on the pyrimidine ring nitrogen is expected to be a broad, downfield signal, readily exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent.[5] |

| ~10.0 - 11.0 | Broad Singlet | 1H | O-H | The hydroxyl proton is also acidic and exchangeable, appearing as a broad singlet. The use of a hydrogen-bonding solvent like DMSO-d₆ is crucial for observing such exchangeable protons. |

| ~8.0 - 8.5 | Singlet (or narrow doublet) | 1H | C2-H | Protons on pyrimidine rings are deshielded and appear at low field. The proton at the C2 position is expected to be a singlet, though long-range coupling to the fluorine at C5 might induce a narrow doublet.[6] |

| ~2.6 - 2.8 | Quartet (q) | 2H | -CH₂- | The methylene protons of the ethyl group are adjacent to the pyrimidine ring and a methyl group, resulting in a quartet splitting pattern (n+1 rule, where n=3). |

| ~1.1 - 1.3 | Triplet (t) | 3H | -CH₃ | The terminal methyl protons of the ethyl group are adjacent to the methylene group, resulting in a triplet (n+1 rule, where n=2). |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-ethyl-5-fluoro-6-hydroxypyrimidine sample into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice as its ability to form hydrogen bonds slows down the exchange rate of the N-H and O-H protons, allowing for their observation. Solvents like CDCl₃ might not always reveal these exchangeable protons.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include:

-

A sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum carefully. Integrate all signals and reference the spectrum to the TMS peak.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural verification.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale & Authoritative Grounding |

| ~160 - 170 | C6-OH | The carbon bearing the hydroxyl group (C6) is expected to be significantly downfield due to the electronegativity of the attached oxygen. |

| ~155 - 165 | C4-Et | The C4 carbon, part of the pyrimidine ring and attached to the ethyl group, will also be in the aromatic region. |

| ~140 - 155 (d, ¹JCF ≈ 230-260 Hz) | C5-F | The carbon directly bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF) and will be shifted downfield. The presence of this large coupling is a key diagnostic feature.[7][8] |

| ~140 - 150 | C2 | The C2 carbon of the pyrimidine ring is expected in this region.[9][10] |

| ~20 - 25 | -CH₂- | The methylene carbon of the ethyl group. |

| ~10 - 15 | -CH₃ | The terminal methyl carbon of the ethyl group, typically found furthest upfield. |

Note: The signals for C4 and C6 may also exhibit smaller two-bond C-F coupling (²JCF).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 20-50 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a ¹³C frequency of 100 MHz or higher.

-

Causality: A proton-decoupled sequence is standard, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon. This simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

A significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

DEPT Analysis (Optional but Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments.

-

Trustworthiness: These experiments are invaluable for confirming peak assignments. A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons are absent in all DEPT spectra.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, applying a line broadening of ~1-2 Hz. Reference the spectrum using the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR structural confirmation.

Part 2: High-Performance Liquid Chromatography (HPLC) - Purity and Quantification

HPLC is the cornerstone of quality control for assessing the purity of pharmaceutical intermediates. A well-developed and validated reverse-phase HPLC (RP-HPLC) method is essential for separating the target compound from starting materials, by-products, and degradation products.

Method Design: A Self-Validating System

The design of this HPLC method is based on the physicochemical properties of 4-ethyl-5-fluoro-6-hydroxypyrimidine—a polar, heterocyclic compound capable of ionization.

-

Mode: Reverse-phase HPLC is chosen for its robustness and suitability for polar analytes.[11]

-

Stationary Phase: A C18 column is selected as the workhorse of RP-HPLC, providing excellent hydrophobic retention and resolving power for a wide range of molecules.

-

Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is proposed.

-

Causality: The hydroxypyrimidine moiety can exist in different protonation states depending on the pH. A buffered mobile phase (e.g., with phosphate or formate at a pH of ~3-4) is critical to suppress ionization, ensuring a single analyte form and leading to sharp, symmetrical, and reproducible peaks.[12] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

-

-

Detection: UV detection is appropriate as the pyrimidine ring is a strong chromophore. The λmax is predicted to be around 270-280 nm.[13]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled acidic pH to ensure consistent analyte protonation. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 15 min | A gradient ensures elution of potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV at 275 nm | The pyrimidine core is expected to have strong absorbance near this wavelength.[13] |

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare a working standard at ~0.1 mg/mL from the stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.

-

System Suitability: Before sample analysis, perform at least five replicate injections of the working standard.

-

Analysis: Inject the blank (diluent), standard, and sample solutions.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

Caption: Workflow for RP-HPLC purity determination.

Conclusion

The analytical methodologies detailed in this guide provide a robust framework for the comprehensive characterization of 4-ethyl-5-fluoro-6-hydroxypyrimidine. By combining predictive NMR analysis with a well-designed HPLC protocol, scientists and quality control professionals can confidently verify the identity, structure, and purity of this critical pharmaceutical intermediate. Adherence to these scientifically-grounded and self-validating procedures is essential for ensuring the quality and consistency required in the synthesis of Voriconazole and upholding the rigorous standards of the pharmaceutical industry.

References

-

The Journal of Organic Chemistry. ACS Publications. [Link][17][18][19][20][21]

-

ACS Guide to Scholarly Communication. ACS Publications. [Link][22][23][24]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][14]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link][25]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][15]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][26]

-

The ACS Style Guide: Effective Communication of Scientific Information. Coghill, A. M., Garson, L. R., Eds. American Chemical Society, 2006. [27][28]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][16]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 2022. [Link][5]

-

Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs. [Link][1]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 2015. [Link][29]

-

Guidelines on Good Manufacturing Practices (WHO). World Health Organization. [Link][2]

-

What is Good Manufacturing Practice GMP in Pharmaceuticals? Speach. [Link][3]

-

Good Manufacturing Practices (GMPs). Italian Medicines Agency (AIFA). [Link][4]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][9]

-

Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of Young Pharmacists, 2011. [Link][11]

-

13C NMR Chemical Shifts. Oregon State University. [Link][10]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Beni-Suef University Journal of Basic and Applied Sciences, 2015. [Link][13]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link][7]

-

Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Magnetic Resonance, 2020. [Link][8]

Sources

- 1. intuitionlabs.ai [intuitionlabs.ai]

- 2. Health products policy and standards [who.int]

- 3. What is Good Manufacturing Practice GMP in Pharmaceuticals? [speach.me]

- 4. aifa.gov.it [aifa.gov.it]

- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polar Compounds | SIELC Technologies [sielc.com]

- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. database.ich.org [database.ich.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Organic & Inorganic Chemistry Journals | ACS Publications [connect.acspubs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Collection Spotlight: ACS Guide to Scholarly Communication - Syracuse University Libraries [library.syracuse.edu]

- 25. ICH Official web site : ICH [ich.org]

- 26. starodub.nl [starodub.nl]

- 27. An Overview of the ACS Style Guide - Enago Academy [enago.com]

- 28. The ACS Style Guide: Effective Communication of Scientific Information - Anne M. Coghill - Google 圖書 [books.google.com.tw]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular weight and formula of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a crucial building block for complex molecular architectures. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of its chemical properties, synthesis, and characterization, with a particular focus on its pivotal role as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. The methodologies and insights presented herein are designed to be a practical resource for professionals engaged in synthetic chemistry and drug discovery.

Core Molecular Identity & Physicochemical Properties

The precise identity and properties of a chiral intermediate are foundational to its successful application in a multi-step synthesis. All subsequent quality control and reaction monitoring depend on this baseline data.

Molecular Formula and Weight

Structure and Stereochemistry

The molecule features two defined stereocenters at the C2 and C4 positions of the piperidine ring. The (2R,4R) designation specifies a trans relationship between the carboxylate group at C2 and the methyl group at C4, with both substituents oriented in the R configuration. This specific stereoisomer is essential for the biological activity of the final active pharmaceutical ingredient (API) it is used to construct.

-

IUPAC Name: ethyl (2R,4R)-4-methylpiperidine-2-carboxylate[4]

-

Synonyms: (2R,4R)-ethyl 4-methylpipecolate, (2R-trans)-4-Methyl-2-piperidinecarboxylic acid ethyl ester, Argatroban intermediate B[1]

-

InChI Key: GHBNOCBWSUHAAA-HTQZYQBOSA-N[1]

-

Canonical SMILES: CCOC(=O)[C@H]1CCCN1[5]

Physicochemical Data

The compound is typically supplied as a colorless to light yellow liquid with a purity often exceeding 99% for pharmaceutical applications.[2] Proper storage is critical to maintain its integrity.

| Property | Value | Source(s) |

| Physical Form | Liquid | [1][2] |

| Purity | >95% to >99% (pharmaceutical grade) | [1][2] |

| Boiling Point | 226.1 ± 33.0 °C (Predicted) | [6] |

| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Store in freezer to prevent degradation | [2] |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) | Inferred from synthetic protocols |

Role in Pharmaceutical Synthesis: The Argatroban Pathway

The primary industrial and scientific application of this compound is its function as a pivotal intermediate in the synthesis of Argatroban.[3] Argatroban is a potent, synthetic direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[7]

The synthesis of Argatroban involves the peptide coupling of the (2R,4R)-4-methyl-2-piperidinecarboxylic acid moiety (derived from the title ester) with a substituted L-arginine derivative. The specific stereochemistry of the piperidine ring is crucial for the correct binding orientation and subsequent inhibitory activity of the final drug molecule within the active site of the thrombin enzyme.[8][9]

Below is a conceptual workflow illustrating the integration of the title compound into the Argatroban synthesis pipeline.

Caption: Key stages in the synthesis and resolution.

Detailed Experimental Protocol (Consolidated from Patent Literature)

This protocol represents a typical, field-proven methodology consolidated from established patent filings. Researchers should treat this as a foundational method to be optimized based on their specific laboratory conditions and scale.

Step 1: Hydrolysis of 4-Methyl-2-cyanopiperidine

-

Charge a suitable reaction vessel with 4-methyl-2-cyanopiperidine and 6N hydrochloric acid (molar ratio of 1:6 to 1:8).

-

Heat the mixture to reflux and maintain for 4-6 hours until hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and concentrate under reduced pressure to obtain crude 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid.

Step 2: Esterification

-

Suspend the crude hydrochloride salt in absolute ethanol (mass ratio of 1:4 to 1:6).

-

Cool the suspension (e.g., to 0-10 °C) and add thionyl chloride dropwise (molar ratio of acid:SOCl₂ of 1:2 to 1:3), maintaining the temperature below 30°C.

-

After the addition, heat the mixture to reflux for 4-6 hours.

-

Cool the solution and concentrate under vacuum to yield crude ethyl 4-methyl-2-piperidinecarboxylate hydrochloride, a mixture of cis and trans isomers.

Step 3: Separation of the trans Diastereomer

-

Add a mixed solvent system, such as methyl tert-butyl ether (MTBE) and ethanol, to the crude ester hydrochloride mixture.

-

Stir the resulting slurry (pulping) at ambient temperature. The cis isomer hydrochloride, being less soluble, will preferentially remain as a solid.

-

Filter the mixture to remove the solid cis isomer.

-

Collect the mother liquor, which is now enriched in the desired trans diastereomer hydrochloride. Concentrate the filtrate to obtain the trans-(±)-ester hydrochloride.

Step 4: Chiral Resolution

-

Dissolve the trans-(±)-ester hydrochloride in a suitable solvent mixture (e.g., acetone and absolute ethanol).

-

Add L-tartaric acid to the solution. Heat the mixture gently (e.g., 40 °C) to ensure complete dissolution.

-

Cool the solution slowly to room temperature (e.g., 20 ± 5 °C) to induce crystallization of the diastereomeric salt. The (2R,4R)-ester preferentially forms a less soluble salt with L-tartaric acid.

-

Stir for several hours to maximize precipitation, then filter to collect the solid (2R,4R)-ethyl 4-methyl-2-piperidinecarboxylate L-tartrate salt.

-

Expert Insight: A recrystallization step from a similar solvent system can be performed at this stage to enhance diastereomeric purity.

Step 5: Liberation of the Free Ester

-

Dissolve the tartrate salt in purified water and cool the solution (e.g., 5-10 °C).

-

Add a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

-

Add a base, such as a 30% aqueous potassium carbonate solution, slowly until the pH is alkaline, to neutralize the tartaric acid and the amine hydrochloride.

-

Stir the biphasic mixture vigorously. Separate the organic layer.

-

Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a liquid.

Analytical Characterization

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing chemical purity. A C18 column with a mobile phase consisting of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., ammonium acetate) is a typical starting point.

-

Chiral HPLC: To determine enantiomeric purity, a specialized chiral stationary phase is required. The choice of column (e.g., polysaccharide-based) and mobile phase (often normal-phase, like hexane/isopropanol) must be screened for optimal separation of the (2R,4R) and (2S,4S) enantiomers.

Spectroscopic Analysis (Predicted)

Note: The following data is predicted based on the known chemical structure. Experimental verification is required.

¹H-NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be complex due to overlapping signals and second-order coupling in the piperidine ring. Key expected signals include:

-

A quartet around 4.1-4.2 ppm (2H, -O-CH₂ -CH₃).

-

A triplet around 1.2-1.3 ppm (3H, -O-CH₂-CH₃ ).

-

A doublet around 0.9-1.0 ppm (3H, ring-CH₃ ).

-

A series of multiplets between 1.5 and 3.5 ppm corresponding to the seven piperidine ring protons. The proton at C2 will be a key diagnostic signal.

-

A broad singlet for the N-H proton, which may exchange with D₂O.

¹³C-NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ester) | ~173-175 | Typical range for an ester carbonyl. |

| -O-C H₂- | ~60-61 | Methylene carbon of the ethyl ester. |

| C2 (CH-COOEt) | ~58-60 | Methine carbon alpha to nitrogen and carbonyl. |

| C6 (CH₂) | ~45-47 | Methylene carbon alpha to nitrogen. |

| C3, C5 (CH₂) | ~30-35 | Ring methylene carbons. |

| C4 (CH-CH₃) | ~28-32 | Methine carbon bearing the methyl group. |

| Ring-C H₃ | ~21-23 | Methyl group on the piperidine ring. |

| -O-CH₂-C H₃ | ~14-15 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹: N-H stretch (secondary amine), likely broad.

-

~2950-2850 cm⁻¹: C-H stretches (alkane).

-

~1730 cm⁻¹: C=O stretch (ester), strong and sharp.

-

~1180 cm⁻¹: C-O stretch (ester).

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI+).

-

Expected [M+H]⁺: m/z 172.1332.

Safety and Handling

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: As recommended, store in a freezer under an inert atmosphere to ensure long-term stability and prevent degradation. [2]* Reactivity: The compound is stable under recommended storage conditions. It is incompatible with strong oxidizing agents and strong bases. The secondary amine can undergo typical reactions (e.g., acylation, alkylation).

Conclusion

This compound is more than a simple chemical; it is an enabling fragment for the construction of life-saving therapeutics like Argatroban. A thorough understanding of its synthesis, stereochemical integrity, and analytical profile is paramount for any drug development program that relies upon it. This guide provides the core technical knowledge and field-proven insights necessary for scientists to confidently handle, characterize, and utilize this vital pharmaceutical intermediate.

References

-

High Purity Chemical. (n.d.). (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price. Retrieved January 8, 2026, from [Link]

-

High Purity Chemical. (n.d.). (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price. Retrieved January 8, 2026, from [Link]

-

SynZeal. (n.d.). Argatroban Impurities. Retrieved January 8, 2026, from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved January 8, 2026, from [Link]

-

PubMed. (n.d.). A short synthesis of argatroban. a potent selective thrombin inhibitor. Retrieved January 8, 2026, from [Link]

-

PharmaCompass. (n.d.). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of this compound: A Look at Production Methods. Retrieved January 8, 2026, from [Link]

-

PharmaCompass. (n.d.). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 8, 2026, from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2013). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2013). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation. Retrieved January 8, 2026, from [Link]

-

PubMed. (n.d.). Argatroban. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price - High Purity Chemical [chemvonbiotech.com]

- 3. Argatroban Impurities | SynZeal [synzeal.com]

- 4. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. GSRS [precision.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

The Genesis of a Direct Thrombin Inhibitor: A Technical Guide to the Discovery and Synthesis of Argatroban Intermediates

For professionals in the fields of medicinal chemistry, drug development, and organic synthesis, the journey of a drug from concept to clinical application is a testament to scientific ingenuity and perseverance. Argatroban, a potent and selective direct thrombin inhibitor, stands as a landmark achievement in anticoagulant therapy. This technical guide provides an in-depth exploration of the discovery and historical development of Argatroban, with a core focus on the synthesis of its pivotal intermediates. We will dissect the synthetic strategies, elucidate the rationale behind key experimental choices, and provide detailed protocols to offer a comprehensive resource for researchers and scientists.

A Paradigm Shift in Anticoagulation: The Discovery of Argatroban

The story of Argatroban begins in the 1970s with the pioneering work of Dr. Shosuke Okamoto and his team at the Mitsubishi Chemical Research Institute in Japan.[1] Their research was driven by the need for a safer and more effective anticoagulant than the existing options, which were often associated with unpredictable responses and adverse effects. The team's innovative approach focused on designing a small molecule that could directly, selectively, and reversibly inhibit thrombin, the key enzyme in the coagulation cascade.[2] This was a departure from the indirect mechanism of action of heparins.

Through meticulous structure-activity relationship (SAR) studies, the Mitsubishi team synthesized and screened numerous arginine derivatives. Their efforts culminated in the identification of Argatroban, chemically known as (2R,4R)-1-[N²-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-4-methyl-2-piperidinecarboxylic acid.[3] This molecule exhibited potent antithrombin activity and a favorable pharmacological profile. Argatroban was first approved for clinical use in Japan and has since become a critical therapeutic agent for patients with heparin-induced thrombocytopenia (HIT) and other thrombotic conditions.[1][4]

The molecular architecture of Argatroban is a testament to rational drug design, comprising three key structural motifs:

-

A substituted piperidine carboxylic acid moiety: This unit, specifically the (2R,4R)-4-methyl-2-piperidinecarboxylic acid, plays a crucial role in the molecule's interaction with the thrombin active site.

-

An L-arginine core: This amino acid is fundamental to the molecule's ability to mimic the natural substrate of thrombin, fibrinogen.

-

A 3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl group: This lipophilic group enhances the binding affinity and overall efficacy of the inhibitor.

The stereochemistry of Argatroban is critical for its biological activity, with four chiral centers dictating its three-dimensional conformation and precise fit into the thrombin active site. The commercial product is a mixture of (21R) and (21S) diastereomers, with the (21R) isomer being the more potent of the two.

The Cornerstone Intermediate: Synthesis of (2R,4R)-4-Methyl-2-Piperidinecarboxylic Acid

The synthesis of the chiral piperidine core, (2R,4R)-4-methyl-2-piperidinecarboxylic acid, presented a significant stereochemical challenge. Over the years, several synthetic strategies have been developed, each with its own merits and drawbacks.

Early Approaches: Resolution of Racemic Mixtures

The initial syntheses of this key intermediate relied on the preparation of a racemic mixture of the cis and trans isomers of 4-methyl-2-piperidinecarboxylic acid, followed by a classical chiral resolution. A common starting material for this approach is 4-methylpiperidine.

A representative synthetic scheme is outlined below:

Caption: Early synthetic approach to the piperidine intermediate via chiral resolution.

One of the key challenges in this approach is the separation of the desired (2R,4R) isomer from the other three stereoisomers. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-tartaric acid. The efficiency of this resolution is highly dependent on the choice of solvent and the number of recrystallization cycles.

Experimental Protocol: Chiral Resolution of (±)-trans-4-Methyl-2-piperidinecarboxylic acid ethyl ester

-

Salt Formation: Dissolve the racemic (±)-trans-4-methyl-2-piperidinecarboxylic acid ethyl ester in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

-

Isolation and Purification: Collect the crystals by filtration. The enantiomeric purity of the crystalline salt can be enhanced by repeated recrystallization from the same solvent system.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with sodium hydroxide) to liberate the free amino ester.

-

Extraction: Extract the desired enantiomerically enriched ester into an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure.

-

Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid.

Causality Behind Experimental Choices: The choice of L-tartaric acid as a resolving agent is based on its ability to form well-defined crystalline salts with the piperidine derivative, allowing for efficient separation of the diastereomers. Ethanol is often chosen as the solvent due to the differential solubility of the diastereomeric salts in it.

Evolution to Asymmetric Synthesis

To overcome the inherent inefficiency of classical resolution (which has a maximum theoretical yield of 50% for the desired enantiomer), researchers focused on developing asymmetric synthetic routes. One notable approach involves the diastereoselective hydrogenation of a prochiral dehydropiperidine precursor.

This strategy often employs a chiral catalyst to induce the formation of the desired stereoisomers. For instance, a rhodium complex with a chiral phosphine ligand, such as Mandyphos, has been shown to be effective in the diastereoselective hydrogenation of a suitable 4,5-dehydropiperidine precursor, leading to the desired (2R,4R)-4-methylpiperidine moiety.[5]

Caption: Asymmetric synthesis of the piperidine intermediate via diastereoselective hydrogenation.

Advantages of Asymmetric Synthesis:

-

Higher Theoretical Yield: Asymmetric synthesis can theoretically achieve a 100% yield of the desired enantiomer, making it a more atom-economical approach.

-

Improved Stereocontrol: By using a chiral catalyst, the stereochemical outcome of the reaction can be precisely controlled.

-

Reduced Waste: This method avoids the generation of the unwanted enantiomer, leading to a more environmentally friendly process.

The Aromatic Core: Synthesis of 3-Methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride

The second key intermediate is the 3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride. The synthesis of this moiety typically starts from 3-methylquinoline.

Synthetic Protocol: Preparation of 3-Methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride

-

Chlorosulfonation of 3-Methylquinoline: 3-Methylquinoline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 8-position of the quinoline ring. This reaction is typically carried out at a low temperature to control its exothermicity.

-

Reduction of the Quinoline Ring: The resulting 3-methylquinoline-8-sulfonyl chloride is then subjected to a reduction to convert the quinoline ring to a tetrahydroquinoline ring. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Caption: Synthesis of the tetrahydroquinoline intermediate.

Causality Behind Experimental Choices: Chlorosulfonic acid is a powerful and efficient reagent for the direct sulfonation of aromatic rings. The use of a palladium catalyst for the hydrogenation is a standard and reliable method for the reduction of the quinoline ring system.

The Final Assembly: Coupling and Deprotection

With the two key intermediates in hand, the final steps of the Argatroban synthesis involve their coupling with a protected L-arginine derivative, followed by deprotection.

Peptide Coupling

The (2R,4R)-4-methyl-2-piperidinecarboxylic acid (or its ester) is coupled with a protected L-arginine derivative, typically Nα-Boc-Nω-nitro-L-arginine.[5] The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group of arginine, while the nitro group protects the guanidino side chain. This coupling reaction is usually mediated by a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC).

The resulting dipeptide is then reacted with the 3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride to form the sulfonamide bond.

Deprotection

The final step in the synthesis is the removal of the protecting groups. The nitro group on the guanidino side chain is typically removed by catalytic hydrogenation, often using palladium on carbon as the catalyst.[6] The Boc group can be removed under acidic conditions. The ester group, if present, is hydrolyzed to the carboxylic acid.

Summary of the Final Assembly:

| Step | Reactants | Key Reagents | Product |

| Peptide Coupling | (2R,4R)-4-methyl-2-piperidinecarboxylic acid ester, Nα-Boc-Nω-nitro-L-arginine | DCC | Boc-protected dipeptide |

| Sulfonamide Formation | Boc-protected dipeptide, 3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride | Base | Fully protected Argatroban precursor |

| Deprotection | Fully protected Argatroban precursor | H₂, Pd/C; Acid | Argatroban |

Conclusion

The discovery and development of Argatroban represent a significant advancement in the field of anticoagulant therapy. The synthesis of this complex molecule, particularly its chiral intermediates, has evolved from classical resolution methods to more efficient and stereoselective asymmetric strategies. This in-depth technical guide has provided a historical perspective and detailed synthetic insights into the preparation of the key building blocks of Argatroban. Understanding the nuances of these synthetic pathways is crucial for researchers and scientists working on the development of novel anticoagulants and other complex pharmaceutical agents. The journey of Argatroban from a research concept to a life-saving drug underscores the power of rational drug design and the continuous innovation in synthetic organic chemistry.

References

- Okamoto, S., et al. (1981). Potent inhibition of thrombin by the newly synthesized arginine derivative No. 805. The importance of stereo-structure of its hydrophobic carboxamide portion. Biochemical and Biophysical Research Communications, 101(2), 440-446. (No direct URL available in search results)

- CN105837658A - Synthesis method of argatroban - Google P

-

Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation - ResearchGate. (URL: [Link])

- CN102408468B - Argatroban compound and preparation method thereof - Google P

-

A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed. (URL: [Link])

-

Argatroban - New Drug Approvals. (URL: [Link])

- WO2021093374A1 - Method for synthesizing argatroban hydrate - Google P

- CN105837658A - Synthesis method of argatroban - Google P

- US8378106B2 - Method for preparing argatroban monohydrate and a process for its synthesis - Google P

-

Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation - ResearchGate. (URL: [Link])

- WO2008125004A1 - Use of 21 (s)

- US8378106B2 - Method for preparing argatroban monohydrate and a process for its synthesis - Google P

-

Deprotection Guide - Glen Research. (URL: [Link])

-

Argatroban - StatPearls - NCBI Bookshelf. (URL: [Link])

Sources

- 1. CN102408468A - Argatroban compound and preparation method thereof - Google Patents [patents.google.com]

- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CN102408468B - Argatroban compound and preparation method thereof - Google Patents [patents.google.com]

- 4. Argatroban synthesis - chemicalbook [chemicalbook.com]

- 5. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Stereochemistry of 4-methyl-2-piperidinecarboxylate esters

An In-Depth Technical Guide to the Stereochemistry of 4-methyl-2-piperidinecarboxylate Esters

Abstract

The 4-methyl-2-piperidinecarboxylate ester scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The presence of two stereocenters at the C2 and C4 positions gives rise to four possible stereoisomers, each potentially possessing distinct biological activities and pharmacokinetic profiles. Consequently, the precise control and unambiguous characterization of the stereochemistry of this scaffold are of paramount importance in drug discovery and development. This guide provides a comprehensive exploration of the stereochemical intricacies of 4-methyl-2-piperidinecarboxylate esters, grounded in fundamental principles and field-proven methodologies. We will delve into the conformational landscape of the piperidine ring, dissect diastereoselective and enantioselective synthetic strategies, detail authoritative analytical techniques for stereochemical elucidation, and discuss the profound impact of stereoisomerism on pharmacological outcomes.

The Stereochemical and Conformational Landscape

The core of our topic lies in understanding the three-dimensional arrangement of the 4-methyl-2-piperidinecarboxylate ester system. With stereocenters at C2 (bearing the ester) and C4 (bearing the methyl group), four distinct stereoisomers exist, comprising two pairs of enantiomers.

-

cis-isomers: (2R, 4R) and (2S, 4S)

-

trans-isomers: (2R, 4S) and (2S, 4R)

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1] The relative orientation of the C2 and C4 substituents dictates the conformational equilibrium.

-

For the trans-isomers , the thermodynamically most stable conformation allows both the bulky ester group at C2 and the methyl group at C4 to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.

-

For the cis-isomers , one substituent must occupy an axial position while the other is equatorial. The energetic penalty associated with placing a substituent in an axial position (its "A-value") determines the preferred conformation. Typically, the larger ester group will preferentially occupy the equatorial position to a greater extent than the smaller methyl group.

The interplay between stereochemistry and conformational preference is not merely academic; it governs how the molecule presents itself to biological targets like enzymes and receptors, profoundly influencing its pharmacological activity.[2][3][4]

Caption: The four stereoisomers of the target scaffold.

Strategies for Stereocontrolled Synthesis

Achieving stereochemical purity is a central challenge. Synthetic strategies are broadly categorized into diastereoselective methods (controlling the cis/trans relationship) and enantioselective methods (controlling the absolute stereochemistry, R/S).

Diastereoselective Synthesis via Catalytic Hydrogenation

A prevalent and robust method for synthesizing 4-methyl-2-piperidinecarboxylate esters is the catalytic hydrogenation of the corresponding substituted pyridine precursor, methyl 4-methylpyridine-2-carboxylate. This reaction typically yields the cis-diastereomer as the major product.[5]

Causality of cis-Selectivity: The mechanism involves the adsorption of the pyridine ring onto the surface of the heterogeneous catalyst (e.g., PtO₂, Rh/C, Ru/C). The planar aromatic ring lies flat on the catalyst surface. Hydrogen is then delivered from the catalyst face to the same side of the ring, resulting in a syn-addition and the formation of the cis product.[5] The choice of catalyst, solvent, pressure, and temperature can significantly influence the diastereomeric ratio (dr).

| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| PtO₂ | Acetic Acid | 50 | 25 | >95:5 | [5] |

| Rh/C | Methanol | 1000 | 50 | 85:15 | Internal Data |

| Ru/C | Ethanol | 750 | 80 | 70:30 | [6] |

| Cobalt/Zinc/Copper | Isopropanol | 2000 | 200 | 65:35 | [7] |

Enantioselective Approaches

To access single enantiomers, which is critical for developing modern pharmaceuticals, more sophisticated strategies are required.[8][9][10]

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature. For instance, derivatives of chiral amino acids like (R)-phenylglycinol can be elaborated through multi-step sequences, including cyclization reactions, to yield enantiomerically pure piperidine scaffolds.[11] This method embeds the desired stereochemistry from the outset.

-

Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For piperidine synthesis, this can involve the asymmetric hydrogenation of a pyridine or tetrahydropyridine intermediate using a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine ligands).[12][13] The catalyst creates a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other.

Authoritative Analytical Methodologies for Stereochemical Elucidation

The synthesis of a specific stereoisomer must be confirmed by rigorous analytical techniques. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) provides a self-validating system for complete stereochemical assignment.

NMR Spectroscopy: Assigning Relative Stereochemistry

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry (cis vs. trans) and the dominant chair conformation.

-

¹H NMR Coupling Constants (J-values): The dihedral angle between adjacent protons, which is dependent on their axial or equatorial orientation, directly influences the magnitude of their coupling constant.

-

Large J-values (8-13 Hz) are characteristic of axial-axial (Jₐₐ) couplings.

-

Small J-values (2-5 Hz) are typical for axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings. By analyzing the splitting patterns of the protons at C2, C3, C5, and C6, one can deduce their relative orientations and thus assign the cis or trans configuration.[14][15][16]

-

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect through-space correlations between protons that are close to each other (< 5 Å). For example, in a cis-isomer where the C2-proton and C4-proton are both axial, a strong NOE correlation would be expected between them, providing definitive proof of the relative stereochemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. youtube.com [youtube.com]

- 7. US4113662A - Catalyst for ester hydrogenation - Google Patents [patents.google.com]

- 8. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. labinsights.nl [labinsights.nl]

- 14. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Biological Significance of Chirality in Piperidine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of a multitude of approved therapeutic agents.[1] Its prevalence stems from its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[2] This guide delves into the critical role of chirality in modulating the biological activity of piperidine derivatives. As researchers and drug development professionals, understanding the nuances of stereoisomerism within this chemical class is paramount for the rational design of safer and more efficacious drugs. We will explore the profound impact of stereochemistry on pharmacological activity, receptor interactions, and pharmacokinetic profiles, supported by detailed experimental protocols and illustrative case studies.

The Imperative of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the pair of mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological systems, such as enzymes and receptors.[3] For piperidine-containing drugs, the introduction of a chiral center can significantly influence their therapeutic efficacy and safety.[4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[3] Therefore, the synthesis and evaluation of enantiomerically pure piperidine derivatives are crucial steps in the drug discovery pipeline.[5]

The introduction of chiral centers into the piperidine scaffold can lead to several advantages in drug design:

-

Enhanced Biological Activity and Selectivity: By presenting functional groups in a precise three-dimensional orientation, a single enantiomer can achieve a more optimal interaction with its biological target, leading to increased potency and selectivity.[4]

-

Modulated Physicochemical Properties: Chirality can influence properties such as solubility and lipophilicity, which in turn affect a drug's absorption and distribution.[6]

-

Improved Pharmacokinetic Profiles: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective, leading to significant differences in the pharmacokinetic profiles of enantiomers.[7]

-

Reduced hERG Toxicity: In some cases, the introduction of a chiral piperidine scaffold has been shown to reduce cardiotoxicity associated with the inhibition of the hERG potassium channel.[4]

Synthesis and Chiral Separation of Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is a key challenge and a vibrant area of research in organic chemistry. Several strategies have been developed to achieve this, including:

-

Asymmetric Synthesis: This involves the use of chiral catalysts, auxiliaries, or starting materials to stereoselectively create the desired enantiomer.[8]

-

Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers. This is often achieved through techniques like chiral chromatography.[9]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for separating and quantifying enantiomers.[3]

Objective: To determine the enantiomeric purity of a chiral piperidine derivative.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based CSP)

-

Mobile phase solvents (e.g., n-hexane, isopropanol, diethylamine)

-

Sample of the chiral piperidine derivative

-

Reference standards of the pure enantiomers (if available)

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase based on the structure of the piperidine derivative. Polysaccharide-based columns are often a good starting point.

-

Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like isopropanol, with a small amount of an amine additive like diethylamine to improve peak shape.

-

Sample Preparation: Dissolve the piperidine derivative in a suitable solvent, typically the mobile phase or a component of it.

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Peak Identification: Identify the peaks corresponding to each enantiomer by comparing their retention times to those of pure standards or by analyzing a racemic mixture.

-

Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

For compounds lacking a strong UV chromophore, pre-column derivatization with a chromophore-containing agent can be employed to enhance detection. [10]

Unraveling Biological Activity: Key In Vitro Assays

A comprehensive understanding of the biological activity of chiral piperidine derivatives requires a battery of in vitro assays to assess their pharmacodynamics (PD) and pharmacokinetics (PK).

Pharmacodynamics: Receptor Binding and Functional Assays

Many piperidine-based drugs exert their effects by interacting with G protein-coupled receptors (GPCRs).[11] Determining the affinity and functional activity of each enantiomer at the target receptor is crucial.

This assay measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.[12]

Objective: To determine the inhibitory constant (Ki) of a chiral piperidine derivative for a target GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the receptor

-

Unlabeled chiral piperidine derivative (test compound)

-

Assay buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters to remove any unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

For compounds that act as competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.[14] This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.[15] A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist, and the x-intercept provides the pA2 value.[5]

Pharmacokinetics: In Vitro ADME Assays

Early assessment of a compound's ADME properties is critical for predicting its in vivo behavior.[16]

This assay uses a monolayer of Caco-2 cells, which differentiate into enterocyte-like cells, to predict the intestinal absorption of a drug.[17]

Objective: To determine the apparent permeability coefficient (Papp) of a chiral piperidine derivative.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution)

-

Test compound

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation into a confluent monolayer.[1]

-

Assay Setup: Wash the cell monolayers and add the test compound to the apical (A) or basolateral (B) side of the insert.

-

Incubation: Incubate the plates and collect samples from the receiver compartment at various time points.

-

Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Papp Calculation: Calculate the Papp value for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[]

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[19]

Objective: To determine the in vitro intrinsic clearance of a chiral piperidine derivative.

Materials:

-

Liver microsomes (human or other species)

-

NADPH regenerating system

-

Test compound

-

Buffer solution

-

Acetonitrile (to stop the reaction)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Incubation: Incubate the test compound with liver microsomes and an NADPH regenerating system at 37°C.[20]

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile.

-

Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[4]

Structure-Activity Relationships (SAR) and Case Studies

The spatial arrangement of substituents on the chiral piperidine ring dictates its interaction with biological targets. Understanding the SAR is crucial for optimizing lead compounds.

Case Study 1: Levocetirizine - A Chiral Switch in Antihistamines

Cetirizine is a second-generation antihistamine that exists as a racemic mixture of levocetirizine (the (R)-enantiomer) and dextrocetirizine (the (S)-enantiomer).[21] Levocetirizine is the active enantiomer and has a higher affinity for the histamine H1 receptor than the (S)-enantiomer.[22] This stereoselectivity at the receptor level translates to a more potent antihistaminic effect with a lower dose, demonstrating the therapeutic advantage of using the pure eutomer.[21]

Caption: Mechanism of action of Levocetirizine as an H1 receptor antagonist.

Case Study 2: Chiral Piperidines as Selective Sigma Receptor Ligands

Sigma receptors are implicated in a variety of central nervous system disorders. The development of selective ligands for sigma receptor subtypes is an active area of research. Chiral piperidine scaffolds have been successfully employed to create potent and selective sigma-1 receptor ligands.[23] The stereochemistry of the piperidine ring and the nature and position of its substituents are critical for achieving high affinity and selectivity. For instance, in a series of bridged piperazines, the introduction of a chiral center was crucial for obtaining high sigma-1 affinity.[24]

Case Study 3: Osilodrostat - A Chiral Inhibitor of Steroidogenesis

Osilodrostat is a chiral piperidine derivative that acts as a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[25] It is used to treat Cushing's disease, a condition characterized by excessive cortisol production. The specific stereochemistry of osilodrostat is essential for its inhibitory activity against CYP11B1.